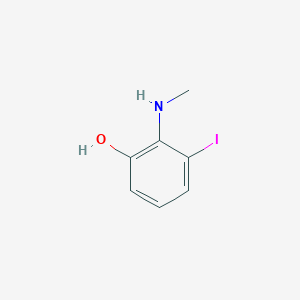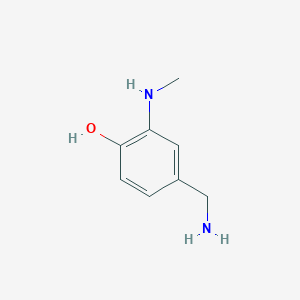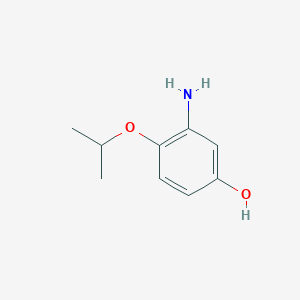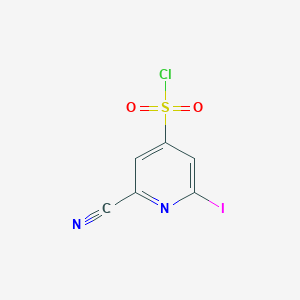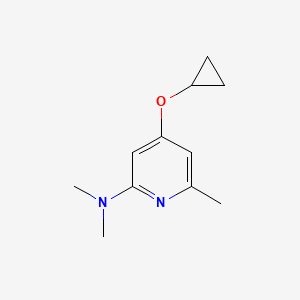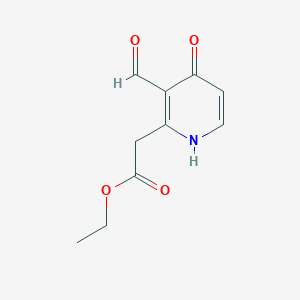
Ethyl (3-formyl-4-hydroxypyridin-2-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3-formyl-4-hydroxypyridin-2-YL)acetate is a heterocyclic compound with the molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol This compound is characterized by the presence of a pyridine ring substituted with formyl, hydroxyl, and ethyl acetate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (3-formyl-4-hydroxypyridin-2-YL)acetate typically involves the condensation of 3-formyl-4-hydroxypyridine with ethyl acetate under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ester linkage .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (3-formyl-4-hydroxypyridin-2-YL)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Wirkmechanismus
The mechanism of action of Ethyl (3-formyl-4-hydroxypyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. The formyl and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl acetate: A simple ester used as a solvent in various chemical reactions.
3-formylpyridine: A precursor in the synthesis of heterocyclic compounds.
4-hydroxypyridine: A building block in organic synthesis.
Uniqueness: Ethyl (3-formyl-4-hydroxypyridin-2-YL)acetate is unique due to the combination of functional groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C10H11NO4 |
|---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
ethyl 2-(3-formyl-4-oxo-1H-pyridin-2-yl)acetate |
InChI |
InChI=1S/C10H11NO4/c1-2-15-10(14)5-8-7(6-12)9(13)3-4-11-8/h3-4,6H,2,5H2,1H3,(H,11,13) |
InChI-Schlüssel |
LLBFPWBIHGBSSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=C(C(=O)C=CN1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


